molecular formula C21H40O2 B107427 Octadecyl acrylate CAS No. 4813-57-4

Octadecyl acrylate

Cat. No. B107427
CAS RN: 4813-57-4
M. Wt: 324.5 g/mol
InChI Key: FSAJWMJJORKPKS-UHFFFAOYSA-N
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Description

Octadecyl acrylate (OA) is a monomer that has been extensively studied for its ability to form polymers with unique properties. The interest in OA stems from its long alkyl chain, which imparts hydrophobicity and can influence the crystallinity and phase behavior of the resulting polymers. Research has explored the synthesis of OA and its copolymers using various polymerization techniques, including atom transfer radical polymerization (ATRP) and free radical polymerization, to create materials with potential applications in smart materials, coatings, and other advanced technologies .

Synthesis Analysis

The synthesis of OA has been achieved through direct esterification of octadecyl alcohol and acrylic acid, using p-methyl benzene sulfonic acid as a catalyst. Optimal conditions for this reaction have been identified, with a conversion rate of up to 98% under specific molar ratios, catalyst and inhibitor amounts, reaction temperatures, and times . Additionally, microwave-assisted synthesis has been shown to significantly increase the reaction rate and efficiency, providing a more energy-saving approach to producing OA .

Molecular Structure Analysis

The molecular structure of OA and its polymers has been characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), and differential scanning calorimetry (DSC). These studies have confirmed the successful synthesis of OA and provided insights into the molecular weights, polydispersity, and thermal properties of the resulting polymers .

Chemical Reactions Analysis

OA has been used as a monomer in the ATRP process to create well-defined homopolymers and copolymers with controlled molecular weights and compositions. The reactivity of OA in ATRP has been optimized using suitable catalysts and ligands, resulting in polymers with narrow polydispersities. The copolymerization of OA with other monomers like styrene, methyl methacrylate (MMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) has led to the formation of block, statistical, and gradient copolymers with diverse structures and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of OA polymers have been influenced by the monomer's long alkyl chain. For instance, the semi-crystalline nature of OA has been utilized to fabricate shape memory polymers with excellent fixity and recovery properties. The crystallinity, gel fraction, and melting temperature of these polymers can be tuned by adjusting the processing and formulation parameters, such as the amount of crosslinker and the weight fraction of other components like polybutadiene . The amphiphilic nature of OA copolymers has also been explored, showing the ability to form structures ranging from random coils to collapsed coils in solution, depending on the copolymer composition .

Scientific Research Applications

Photopolymerization and Crystalline Phases

Octadecyl acrylate exhibits polymorphic behavior, including rotator phases and crystalline phases, which have been extensively studied. The chain-reaction photopolymerization of octadecyl acrylate in various phases, including rotator and orthorhombic crystal phases, has been explored. These studies reveal insights into the polymerization mechanisms of octadecyl acrylate in different molecular arrangements and its application potential in photopolymerization processes (Yao, Nie, & He, 2018).

Application in Chromatography

Poly(octadecyl acrylate) has been used as a stationary phase in reverse-phase high-performance liquid chromatography (RP-HPLC). It demonstrates molecular recognition abilities, particularly in the separation of structural isomers of polycyclic aromatic hydrocarbons. This application leverages the conformational effects of the polymer for enhanced molecular-shape selectivity (Takafuji et al., 2004).

Solid-State Photopolymerization

Research has shown that octadecyl acrylate can undergo rapid photopolymerization in a solid state. This process is characterized by low volume shrinkage and insensitivity to oxygen, making it a unique material for radical-mediated solid-state photopolymerization (Jian et al., 2013).

Biodegradable Plastic Applications

Octadecyl acrylate has been used in the synthesis of compatibilizing agents for blends of polypropylene, starch, and inorganic fillers. This blend system, incorporating octadecyl acrylate, holds potential for the development of photo-biodegradable plastics (Liao Jing-qing, 2004).

Molecular-Shape Selectivity Enhancement

Studies have demonstrated that poly(octadecyl acrylate) can undergo a phase transition that enhances its molecular-shape selectivity. This property is particularly significant in the separation of polyaromatic hydrocarbons in HPLC applications (Ihara et al., 2001).

Safety And Hazards

ODA is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is also toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) . It forms explosive mixtures with air on intense heating .

Future Directions

ODA has been used in the synthesis of polyampholyte hydrogels with high mechanical strength and shape memory properties . It has also been used in the synthesis of poly (octadecyl-co-methyl acrylate) statistically random copolymers . These studies suggest potential future directions for the use of ODA in the development of new materials with unique properties.

properties

IUPAC Name

octadecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJWMJJORKPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25986-77-0
Record name Poly(octadecyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25986-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063613
Record name Stearyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid; Other Solid
Record name 2-Propenoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Stearyl acrylate

CAS RN

4813-57-4
Record name Stearyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4813-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 1 L flask equipped with a stirrer, a nitrogen introducing tube, a thermometer and a condenser, 50 g of stearyl acrylate, 49 g of n-butylacrylate, 1 g of hydroxyethyl acrylate, 0.89 g of AIBN, 100 mL of toluene and 100 mL of ethyl acetate were added and subjected to polymerization reaction in a stream of nitrogen at 70° C. for 12 hr, to obtain a copolymer of stearyl acrylate, n-butyl acrylate and hydroxyacrylate (hereinafter sometimes referred to “PSABAHEA”. The resulting PSABAHEA had a weight average molecular weight of 170,000.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
DM Duffy, PM Rodger - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
The interactions between octamer units of a known wax inhibitor (poly(octadecyl acrylate)) and paraffin crystal surfaces are studied using molecular dynamics techniques. An inhibited …
Number of citations: 45 pubs.rsc.org
M Yao, J Nie, Y He - Macromolecules, 2018 - ACS Publications
… Therefore, the α-form of octadecyl acrylate should be a special state that possesses both … behavior of octadecyl acrylate, verified the existence of the special phase in octadecyl acrylate, …
Number of citations: 17 pubs.acs.org
EF Jordan Jr, B Artymyshyn, A Speca… - Journal of Polymer …, 1971 - Wiley Online Library
… incorporating n-octadecyl acrylate or vinyl stearate. A major … composition range with n-octadecyl acrylate. It was found that … from n-octadecyl acrylate or vinyl stearate in the chain, while …
Number of citations: 111 onlinelibrary.wiley.com
DM Duffy, PM Rodger - The Journal of Physical Chemistry B, 2002 - ACS Publications
The role of poly(octadecyl acrylate) in inhibiting wax formation and growth has been … The model predicts that poly(octadecyl acrylate) will prevent growth at low supersaturations, where …
Number of citations: 48 pubs.acs.org
HS Byun, TH Choi - Journal of applied polymer science, 2002 - Wiley Online Library
… of octadecyl acrylate for the CO 2 /octadecyl acrylate system … The experimental results for the CO 2 /octadecyl acrylate … for the CO 2 /octadecyl acrylate system. Experimental cloud-…
Number of citations: 19 onlinelibrary.wiley.com
T Mahmoud, MA Betiha - Energy & Fuels, 2021 - ACS Publications
… oil flow at lower temperatures by changing the octadecyl acrylate–vinyl acetate ratio. Its best … when the octadecyl acrylate ratio to 1-vinyldodecanoate was 1. Poly(octadecyl acrylate) is …
Number of citations: 19 pubs.acs.org
I Akiba, Y Akino, H Masunaga… - IOP Conference Series …, 2010 - iopscience.iop.org
Synchrotron small-angle X-ray scattering (SAXS) experiments were carried out for poly (acrylic acid)-block-poly (n-octadecyl acrylate)(PAA-b-PODA) and PAA-b-PODA-b-PAA micelles …
Number of citations: 31 iopscience.iop.org
G Street, D Illsley, SJ Holder - Journal of Polymer Science Part …, 2005 - Wiley Online Library
… Polymers of monomers possessing long side chains such as poly(octadecyl acrylate) are often … In this study, we will detail the optimization of the synthesis of poly(octadecyl acrylate) (…
Number of citations: 75 onlinelibrary.wiley.com
E Su, C Bilici, G Bayazit, S Ide… - ACS Applied Materials & …, 2021 - ACS Publications
… (IIR) and poly(n-octadecyl acrylate) (PC18A) with thermally induced healing and shape-memory functions. Solvent-free UV polymerization of n-octadecyl acrylate (C18A) at 30 ± 2 C in …
Number of citations: 17 pubs.acs.org
C Bilici, O Okay - Macromolecules, 2013 - ACS Publications
… Hydrogels were prepared by micellar copolymerization of acrylic acid with the hydrophobic comonomer n-octadecyl acrylate (C18) in an aqueous NaCl solution of sodium dodecyl …
Number of citations: 104 pubs.acs.org

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